2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392297-58-4
Cat. No.: VC7618563
Molecular Formula: C17H12BrFN4O2S2
Molecular Weight: 467.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392297-58-4 |
|---|---|
| Molecular Formula | C17H12BrFN4O2S2 |
| Molecular Weight | 467.33 |
| IUPAC Name | 2-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H12BrFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
| Standard InChI Key | JMZOCBTUBSMVIF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Br |
Introduction
The compound 2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative containing a 1,3,4-thiadiazole core. This chemical structure combines multiple functional groups, including bromobenzamide and fluorophenyl moieties, making it a promising candidate for pharmaceutical and biological applications. The presence of the thiadiazole ring is particularly significant due to its well-documented pharmacological properties.
Key Features:
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Core Structure: 1,3,4-Thiadiazole
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Functional Groups: Bromine (halogen), fluorophenyl amine, thioether, and amide
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Potential Applications: Antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Table 1: Structural Parameters of the Thiadiazole Ring13
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-S | 1.721 | 114.6 |
| C-N | 1.302 | 112.2 |
| N-N | 1.371 | 114.6 |
Reactivity:
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Nucleophilic Substitution: The presence of electron-withdrawing groups at the C-2 or C-5 positions enhances reactivity toward nucleophiles.
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Stability: The thiadiazole ring is stable under acidic conditions but undergoes cleavage in strong basic environments.
Synthesis of the Compound
The synthesis of compounds like 2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions:
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Formation of the Thiadiazole Ring:
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Introduction of Substituents:
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Functionalization at the C-5 position with thioethers or amines.
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Coupling reactions to attach bromobenzamide and fluorophenyl groups.
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Final Product Confirmation:
Antimicrobial Potential
The thiadiazole core has been extensively studied for its antimicrobial properties due to its ability to disrupt bacterial cell walls or interfere with DNA replication . The addition of bromine and fluorophenyl groups may enhance lipophilicity and membrane permeability.
Anticancer Activity
Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes or signaling pathways . Molecular docking studies suggest that compounds with similar structures exhibit strong binding affinities to cancer-related receptors.
Anti-inflammatory Effects
The compound's amide and thioether functionalities may contribute to anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) .
Pharmacokinetics and ADME Profile
Preliminary studies on related compounds indicate favorable pharmacokinetic properties:
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Absorption: High bioavailability due to lipophilic substituents.
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Distribution: Good tissue penetration attributed to the small molecular size.
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Metabolism: Likely metabolized by hepatic enzymes through oxidation or hydrolysis.
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Excretion: Primarily through renal pathways.
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro assays for antimicrobial and anticancer activities.
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Perform molecular docking studies to predict receptor-binding affinities.
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Investigate toxicity profiles in animal models.
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Optimize synthetic routes for scalability and cost-effectiveness.
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